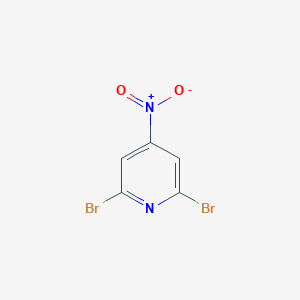

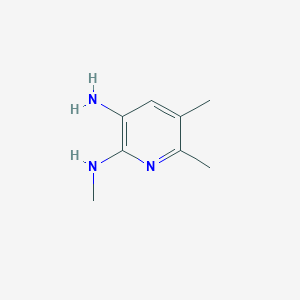

![molecular formula C10H9NO4S B061671 Methyl 2-[(cyanomethyl)sulfonyl]benzoate CAS No. 175137-52-7](/img/structure/B61671.png)

Methyl 2-[(cyanomethyl)sulfonyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methyl 2-[(cyanomethyl)sulfonyl]benzoate and related compounds are synthesized through various chemical reactions, focusing on etherification, sulfonyl chloride formation, amine reactions, and esterification processes. These steps are optimized to improve yield and efficiency, resulting in significant enhancements in the total yield and confirming the structures and purity of all synthesized compounds through methods such as 1HNMR and HPLC (W. Xu et al., 2018).

Molecular Structure Analysis

The molecular structure and vibrational analysis of compounds related to Methyl 2-[(cyanomethyl)sulfonyl]benzoate have been extensively studied through experimental and theoretical approaches. Techniques like NBO analysis using DFT methods confirm electronic delocalization within the molecule, highlighting the importance of HOMO and LUMO energies in understanding charge transfer processes within these molecules (V. Vetrivelan, 2019).

Chemical Reactions and Properties

Methyl 2-[(cyanomethyl)sulfonyl]benzoate undergoes various chemical reactions, contributing to its versatile reactivity profile. For instance, the compound engages in four-component synthesis processes, creating a wide array of derivatives, highlighting its utility in synthesizing polyfunctional heterocyclic systems (Lucija Pizzioli et al., 1998).

Physical Properties Analysis

The physical properties of Methyl 2-[(cyanomethyl)sulfonyl]benzoate derivatives, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveal unique characteristics. The orientation of side chains and the formation of intramolecular hydrogen bonds significantly influence the compound's stability and reactivity. These structural features are crucial for understanding the compound's behavior in various chemical environments (Masaharu Kimura et al., 2005).

Chemical Properties Analysis

The chemical properties of Methyl 2-[(cyanomethyl)sulfonyl]benzoate derivatives are defined by their reactivity and stability. Global chemical reactivity descriptors, such as chemical hardness, total energy, electronic chemical potential, and electrophilicity, are calculated to predict their relative stability and reactivity. These properties are essential for understanding the compound's potential applications in various chemical reactions and processes (V. Vetrivelan, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate is a bioactive precursor in organic synthesis, offering a versatile substrate for developing compounds with pharmaceutical applications. Its significant role in organic synthesis underlines its potential as a precursor for new bioactive molecules across various pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).

Environmental Degradation and Biodegradability

Polyfluoroalkyl chemicals, with structures possibly akin to methyl 2-[(cyanomethyl)sulfonyl]benzoate, are used extensively in industrial applications due to their resistance to environmental degradation. The microbial degradation pathways of these chemicals can result in the formation of persistent and toxic by-products, indicating the environmental impact of such compounds and the importance of understanding their biodegradation mechanisms (Liu & Avendaño, 2013).

Antimicrobial Agents

Compounds such as p-Cymene, which might be synthesized or modified from structures similar to methyl 2-[(cyanomethyl)sulfonyl]benzoate, demonstrate a range of biological activities, including antimicrobial effects. This highlights the potential for such chemical entities to be developed into new substances with antimicrobial properties, addressing the need for new treatments in the face of increasing antimicrobial resistance (Marchese et al., 2017).

Antioxidant Capacity Assays

The antioxidant capacity of compounds can be assessed through reactions with specific assays, such as the ABTS/PP decolorization assay. Understanding the reaction pathways and the potential for compounds like methyl 2-[(cyanomethyl)sulfonyl]benzoate to participate in these reactions can contribute to the development of antioxidants with specific properties (Ilyasov et al., 2020).

Propiedades

IUPAC Name |

methyl 2-(cyanomethylsulfonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCUUXSBJVYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348480 |

Source

|

| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

CAS RN |

175137-52-7 |

Source

|

| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)

![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)